N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine is a synthetic organic compound classified as a pyridine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. Pyridine derivatives are recognized for their diverse biological activities, making them valuable in drug development and other scientific fields .
The compound is cataloged under the Chemical Abstracts Service number 1352514-75-0 and has a molecular formula of C17H29N3, corresponding to a molecular weight of 275.4 g/mol. Its structure features a pyridine ring substituted with both a piperidine moiety and a sec-butyl group, which contribute to its unique chemical properties .
The synthesis of N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine typically involves several key steps:
These steps often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine can be represented by its canonical SMILES notation: CCC(C)NC1=NC=C(C=C1)C2CCCCN2C(C)C
. The compound features multiple functional groups that influence its reactivity and biological activity.
Property | Data |
---|---|
Molecular Formula | C17H29N3 |
Molecular Weight | 275.4 g/mol |
IUPAC Name | N-butan-2-yl-5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
InChI Key | VYSSJYMMUBITHO-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)NC1=NC=C(C=C1)C2CCCCN2C(C)C |
This structural information is critical for understanding the compound's potential interactions with biological targets .
N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions:
Reactions involving this compound typically utilize:
The specific products formed depend on the chosen reagents and conditions.
The mechanism of action for N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine likely involves interactions with biological receptors or enzymes. Potential processes include:
Understanding these mechanisms is crucial for evaluating its therapeutic potential.
While specific physical properties such as density and boiling point are not readily available, some known properties include:
Property | Value |
---|---|
Molecular Weight | 275.4 g/mol |
Melting Point | N/A |
Flash Point | N/A |
These properties are essential for handling and application in laboratory settings .
N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine has several potential applications:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: